![molecular formula C19H13NO3 B2762688 2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione CAS No. 202805-09-2](/img/structure/B2762688.png)
2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione
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Overview
Description
Scientific Research Applications
Organic Electronics and Optoelectronics
The conjugated system in this compound makes it an interesting candidate for organic electronics. Researchers have investigated its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-accepting properties contribute to charge transport and light emission efficiency .
Biological Activity and Medicinal Chemistry
The methoxyphenyl group and fused isoquinoline ring system suggest potential bioactivity. Scientists have explored its derivatives as potential anticancer agents, anti-inflammatory compounds, and inhibitors of specific enzymes. Further studies are needed to elucidate its precise mechanisms of action .
Photopolymerization and Materials Science
The compound’s π-conjugated structure allows it to participate in photochemical reactions. Researchers have used it in photopolymerization processes to create novel materials, including polymers and coatings. Its reactivity under UV light makes it valuable for designing photoresponsive materials .
Chemosensors and Biosensors
The electron-deficient nature of this compound makes it suitable for sensing applications. Scientists have functionalized it to detect specific analytes, such as metal ions or biomolecules. Its fluorescence properties and binding affinity contribute to its use as a chemosensor or biosensor .
Materials for Organic Semiconductors
In the realm of organic semiconductors, this compound has been explored as a building block for designing materials with tailored electronic properties. Its incorporation into conjugated polymers or small molecules can enhance charge transport and improve device performance .
Dopamine Receptor Ligands
In silico studies have suggested that derivatives of this compound interact with the dopamine receptor D2. These interactions may have implications for neurological disorders, including Parkinson’s disease. However, further experimental validation is necessary .
Future Directions
Mechanism of Action
Target of Action
Isoquinoline-1,3-dione (iqd) derivatives have been studied for their potential as ligands of the dopamine receptor d2 , suggesting a possible target for this compound.
Mode of Action
It is suggested that isoindolines, a related class of compounds, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Isoindolines and isoindoline-1,3-dione compounds have been shown to modulate the dopamine receptor d3 , which could suggest potential downstream effects on dopaminergic signaling pathways.
Result of Action
One isoindoline derivative was shown to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model , suggesting potential neuroprotective effects.
properties
IUPAC Name |
2-(2-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-23-16-11-3-2-10-15(16)20-18(21)13-8-4-6-12-7-5-9-14(17(12)13)19(20)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYYRHNYFVEIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione |
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